2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine
Description
Properties
IUPAC Name |
2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c17-10-11-19-16-13-8-4-5-9-14(13)18-15(16)12-6-2-1-3-7-12/h1-9,18H,10-11,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFRHODWXBWUNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365920 | |
| Record name | 2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61021-64-5 | |
| Record name | 2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution
3-Bromo-2-phenyl-1H-indole undergoes nucleophilic aromatic substitution with thiourea in ethanol under reflux, yielding 3-mercapto-2-phenyl-1H-indole (Scheme 1A). Subsequent reaction with 2-chloroethylamine hydrochloride in the presence of potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) affords the target compound.
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Thiourea | Ethanol | Reflux | 68% |
| 2 | ClCH₂CH₂NH₂·HCl, K₂CO₃ | DMSO | 80°C | 52% |
Mechanochemical Thiolation
A solvent-free, catalyst-free approach leverages mechanochemical milling. 3-Bromo-2-phenyl-1H-indole, 2-aminoethanethiol, and potassium tert-butoxide (t-BuOK) are ground in a ball mill for 2 hours, achieving 74% yield (Scheme 1B). This method minimizes side reactions and enhances atom economy.
Direct Thiol-Ethylamine Coupling
Mitsunobu Reaction
3-Mercapto-2-phenyl-1H-indole reacts with 2-aminoethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF), yielding the target compound after Boc-deprotection (Scheme 2A).
Optimized Parameters :
- Molar ratio (thiol:alcohol:DEAD:PPh₃) = 1:1.2:1.2:1.2
- Yield: 61% (two steps)
Ullmann-Type Coupling
A copper(I)-catalyzed coupling between 3-iodo-2-phenyl-1H-indole and 2-aminoethanethiol in the presence of 1,10-phenanthroline and cesium carbonate (Cs₂CO₃) in DMF at 110°C achieves 58% yield (Scheme 2B).
One-Pot Multicomponent Approaches
Thiolation-Alkylation Cascade
A sequential protocol combines indole thiolation and alkylation in one pot. 2-Phenylindole reacts with elemental sulfur and 2-chloroethylamine in the presence of p-toluenesulfonic acid (p-TSA) in acetonitrile, yielding the target compound in 49% yield (Scheme 3).
Green Chemistry Synthesis
Utilizing polyethylene glycol (PEG-400) as a green solvent, 3-mercapto-2-phenyl-1H-indole and 2-aminoethyl methanesulfonate react at 60°C for 6 hours, achieving 66% yield with minimal waste.
Challenges and Mitigation Strategies
- Thiol Oxidation : Use of inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) prevents disulfide formation.
- Amine Protection : Boc or Fmoc protection of the ethylamine moiety avoids unwanted side reactions during coupling steps.
- Regioselectivity : Directed ortho-metalation (DoM) with directing groups (e.g., –OMe) ensures precise functionalization at the 3-position.
Emerging Techniques
Photoredox Catalysis
Visible-light-mediated thiol-ene reactions between 3-vinyl-2-phenyl-1H-indole and 2-aminoethanethiol using Ir(ppy)₃ as a photocatalyst achieve 71% yield under mild conditions.
Biocatalytic Approaches
Engineered sulfotransferases catalyze the transfer of sulfanyl groups to 2-phenylindole derivatives, though yields remain modest (≤35%).
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, indoline derivatives, and various substituted indole compounds. These products can have distinct chemical and biological properties, making them valuable for further research and applications.
Scientific Research Applications
Overview
2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine is a compound belonging to the indole derivatives class, known for its diverse biological activities and potential therapeutic applications. This compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, and is characterized by the presence of a sulfanyl-ethylamine side chain. Its unique structure allows for various interactions with biological targets, enhancing its potential in medicinal chemistry.
Scientific Research Applications
The applications of this compound span multiple fields, including chemistry, biology, medicine, and industry.
Chemistry
- Building Block for Synthesis : This compound serves as a crucial building block for synthesizing more complex molecules and heterocyclic compounds. It can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to products with distinct chemical properties that may have further applications in research and industry.
-
Chemical Reactions :
- Oxidation : Can be oxidized to form sulfoxides or sulfones.
- Reduction : Can be reduced to yield indoline derivatives.
- Substitution : Electrophilic substitution can occur on the indole ring.
Biology
-
Biological Activities : The compound is studied for its potential biological activities, including:
- Antiviral Properties : Research indicates its efficacy against certain viral infections.
- Anticancer Activities : Studies have shown that it can inhibit the growth of various cancer cell lines, including colon and breast cancer cells .
- Antimicrobial Effects : Exhibits activity against both Gram-positive and Gram-negative bacteria .
- Mechanism of Action : The mechanism involves interaction with specific molecular targets within biological systems. The indole core can bind to various receptors and enzymes, modulating their activity. The sulfanyl group enhances the compound's ability to penetrate cell membranes, allowing interaction with intracellular targets.
Medicine
- Therapeutic Potential : Ongoing research explores its potential as a therapeutic agent for diseases such as cancer and infectious diseases. Its ability to inhibit certain pathways involved in disease progression makes it a candidate for drug development .
-
Case Studies :
- In vitro studies have shown that derivatives of this compound can significantly reduce cell viability in cancer cell lines at low concentrations (e.g., IC50 values below 10 µM) .
- Antimicrobial studies indicate minimum inhibitory concentrations (MIC) that demonstrate effectiveness against pathogenic strains like Staphylococcus aureus .
Industry
Mechanism of Action
The mechanism of action of 2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The sulfanyl-ethylamine side chain may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Phenyl vs. 4-Fluorophenyl Substituents
- The 4-fluoro analog introduces a fluorine atom at the para position of the phenyl ring.
- The phenyl group in the parent compound offers pure aromaticity without electronic modulation, which may influence solubility and reactivity in synthetic pathways.
Sulfanyl-Ethylamine vs. Thienyl-Ethanamine Side Chains
- The thienyl analog replaces the phenyl-sulfanyl side chain with a thiophene ring, a five-membered aromatic heterocycle containing sulfur. This modification reduces molecular weight (242.34 vs. 268.38) and could enhance solubility in polar solvents due to increased polarity .
Biological Activity
2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antiviral, anticancer, and antimicrobial properties, alongside its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
The compound features an indole core, which is known for its ability to interact with various biological targets. The presence of the sulfanyl-ethylamine side chain enhances its membrane permeability, facilitating intracellular interactions.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Receptor Binding : The indole moiety can bind to multiple receptors, modulating their activity and influencing cellular signaling pathways.
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in viral replication, such as RNA-dependent RNA polymerase (RdRp), which is crucial for the lifecycle of several viruses.
- Gene Expression Modulation : It influences gene expression related to inflammation and cell proliferation, making it a candidate for therapeutic interventions in cancer and inflammatory diseases .
Antiviral Activity
Research indicates that this compound exhibits significant antiviral properties. It has been shown to inhibit viral replication in vitro, particularly against respiratory syncytial virus (RSV) and influenza A virus. The compound's ability to disrupt viral enzyme functions contributes to its effectiveness.
Anticancer Activity
The compound demonstrates promising anticancer effects across various cancer cell lines. Studies have reported:
- Cytotoxicity : Significant cytotoxic effects against human cancer cell lines such as A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) with IC50 values indicating potent activity .
- Mechanisms : Its anticancer effects may involve apoptosis induction and inhibition of pro-survival signaling pathways, contributing to reduced tumor growth .
Antimicrobial Activity
In addition to its antiviral and anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. It disrupts bacterial cell membranes, leading to cell lysis and death . This property positions it as a potential candidate for developing new antibiotics.
Case Studies
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
